molecular formula C6H4FIZn B1143133 2-Fluorophenylzinc iodide CAS No. 186000-41-9

2-Fluorophenylzinc iodide

Cat. No. B1143133
M. Wt: 287.39
InChI Key:
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Description

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside

Synthesis Analysis

  • The synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside involves multiple steps, starting from 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, transforming it into various intermediates before obtaining the final product with high yield under certain conditions (Ohlsson & Magnusson, 2000).

Molecular Structure Analysis

  • The molecular structure features specific substitutions that impact its reactivity and physical properties, notably the 4,6-O-benzylidene protecting group, which is crucial for subsequent glycosylation reactions (Jin, 2008).

Chemical Reactions and Properties

  • This compound undergoes various chemical reactions, including glycosylation, to form complex oligosaccharides, demonstrating its utility in synthetic carbohydrate chemistry (Li & Kong, 2005).

Physical Properties Analysis

  • The crystalline nature of some derivatives simplifies purification processes, indicative of the compound's stability and ease of handling during chemical syntheses (Ohlsson & Magnusson, 2000).

Chemical Properties Analysis

  • The presence of the benzylidene moiety and its effects on the reactivity of the compound are significant, as they influence the outcome of glycosylation reactions, demonstrating the importance of protective groups in carbohydrate chemistry (Li & Kong, 2005).

2-Fluorophenylzinc iodide

Synthesis Analysis

  • The synthesis of 2-Fluorophenylzinc iodide involves palladium-catalyzed cross-coupling reactions, showcasing the compound's role in forming carbon-carbon bonds, which is pivotal in organic synthesis and medicinal chemistry applications (Chen, Ozturk, & Sorensen, 2017).

Molecular Structure Analysis

  • The incorporation of the fluorophenyl moiety into organic molecules is crucial for the development of novel compounds with potential pharmaceutical applications, demonstrating the importance of halogenated compounds in drug design (Pilon & Grushin, 1998).

Chemical Reactions and Properties

  • 2-Fluorophenylzinc iodide is involved in selective synthesis processes, such as the radiofluorination of halopyridinyl(4'-methoxyphenyl)iodonium tosylates, highlighting its utility in radiotracer development for PET imaging (Chun & Pike, 2012).

Physical Properties Analysis

  • The compound's stability and reactivity under various conditions are crucial for its use in complex synthesis processes, indicating the importance of precise reaction conditions for optimal yields (Zhang et al., 2004).

Chemical Properties Analysis

  • The fluorine atom in 2-Fluorophenylzinc iodide plays a significant role in the molecule's reactivity, affecting its interaction with other chemical entities and its overall utility in synthetic chemistry, especially in the formation of carbon-fluorine bonds, which are pivotal in the development of pharmaceuticals and agrochemicals (Shi et al., 2016).

Scientific Research Applications

Novel Fluoroalkyl Radical-initiated Cascade Reactions

A study introduced a fluoroalkyl radical-initiated cascade reaction to create diverse 2-fluoroalkylbenzothiazoles. This reaction involved various fluoroalkyl radical sources, including perfluoroalkyl iodides and 2-isocyanoaryl thioethers. The process was conducted under nitrogen atmosphere and blue-light irradiation conditions, showcasing an innovative method for constructing complex molecular structures (Liu et al., 2019).

Synthesis of Fluorosugar Reagents

2-Deoxy-2-fluoroglycosyl iodides, related to 2-Fluorophenylzinc iodide, are used as glycosyl donors for the stereoselective preparation of β-fluorosugars. These fluorosugars are critical in the site-selective chemical glycosylation of proteins, enabling the construction of well-defined fluoroglycoproteins. This methodology underscores the significance of fluorinated compounds in bioconjugation chemistry and protein engineering (Salvadó et al., 2015).

Development of Photomediated Controlled Radical Polymerization Methods

Research on photomediated controlled radical polymerization, particularly concerning fluorinated monomers like vinylidene fluoride (VDF), highlights the role of 2-Fluorophenylzinc iodide in polymer chemistry. Novel protocols involve the use of hypervalent iodide carboxylates and photoactive transition metal carbonyls, showcasing the utility of fluorinated initiators in producing polymers and copolymers under ambient conditions (Asandei, 2016).

Fluorescence-based Technologies and Optical Properties

2-Fluorophenylzinc iodide-related compounds find applications in the development of new classes of fluorophores, like indolizino[3,2-c]quinolines. These compounds, synthesized through oxidative Pictet-Spengler cyclization, demonstrate unique optical properties, suggesting their potential as fluorescent probes in aqueous systems, highlighting the relevance of fluoroalkyl compounds in biomedical imaging and sensing applications (Park et al., 2015).

Safety And Hazards

2-Fluorophenylzinc iodide is highly flammable and can release flammable gas when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is suspected of causing cancer . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

fluorobenzene;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHRMZUVCBJTTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)F.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(iodo)ZINC

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